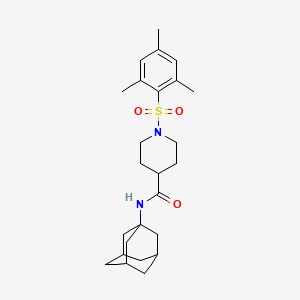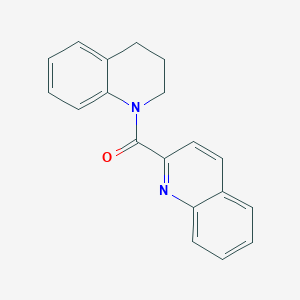
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone, also known as DMQD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, as well as the activity of histone deacetylases, enzymes involved in gene expression. This compound has also been shown to disrupt mitochondrial function and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of mitochondrial function. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone in lab experiments is its versatility, as it can be used in a variety of applications, including drug discovery and chemical biology. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell lines.
未来方向
There are many potential future directions for the research and development of 3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone. One area of focus could be the development of this compound-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of focus could be the development of this compound-based fluorescent probes for the detection of metal ions and other molecules. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a versatile chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to the discovery of new drugs and technologies that could have significant impacts on human health and the environment.
合成方法
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, condensation reaction, and reductive amination. The Pictet-Spengler reaction involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to form this compound. The condensation reaction involves the reaction of an aldehyde and an amine in the presence of a catalyst, while reductive amination involves the reaction of a ketone and an amine in the presence of a reducing agent.
科学研究应用
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. This compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-9-17-13(10-16-11)15(19)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTKBPXVGFSQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)

![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)






